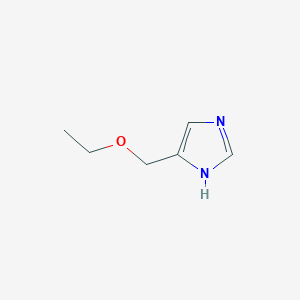

5-(ethoxymethyl)-1H-imidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

834882-16-5 |

|---|---|

Molecular Formula |

C6H10N2O |

Molecular Weight |

126.16 g/mol |

IUPAC Name |

5-(ethoxymethyl)-1H-imidazole |

InChI |

InChI=1S/C6H10N2O/c1-2-9-4-6-3-7-5-8-6/h3,5H,2,4H2,1H3,(H,7,8) |

InChI Key |

CHPYZDMYLNLQIY-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC1=CN=CN1 |

Origin of Product |

United States |

Chemical Reactivity and Derivatization of 5 Ethoxymethyl 1h Imidazole

Regioselective Reactivity of the Imidazole (B134444) Nucleus

The imidazole ring is a five-membered aromatic heterocycle containing two non-adjacent nitrogen atoms, which results in a unique distribution of electron density and reactivity. thieme-connect.de Its structure can be viewed as having both pyrrole-like and pyridine-like characteristics, contributing to its complex chemical nature. thieme-connect.de

The imidazole ring is generally susceptible to electrophilic attack, with the outcome heavily dependent on the reaction conditions and the nature of the substituents present. thieme-connect.deuobabylon.edu.iq The positions on the carbon skeleton of the imidazole ring exhibit a distinct hierarchy of reactivity towards electrophiles.

General reactivity trends indicate that the C-5 position is the most reactive towards electrophilic substitution. nih.gov The C-4 position is comparatively less reactive, while the C-2 position is the least reactive to electrophilic attack but possesses the most acidic proton. nih.gov This preferential substitution at C-4 or C-5 is attributed to the formation of a more stable arenium ion intermediate during the reaction. uobabylon.edu.iq

Common electrophilic substitution reactions include:

Nitration: This typically requires strong acidic conditions, such as a mixture of nitric and sulfuric acid. uobabylon.edu.iq The reaction often proceeds through the protonated imidazolium (B1220033) ion, which is significantly less reactive than benzene (B151609). thieme-connect.de

Halogenation: Imidazoles react readily with halogens. The reaction is often so facile that it can be challenging to stop at monosubstitution, frequently leading to polyhalogenated products like 2,4,5-tribromoimidazole. thieme-connect.deuobabylon.edu.iq

Diazo Coupling: In contrast to many other electrophilic substitutions, diazo coupling often shows a preference for the C-2 position. thieme-connect.deuobabylon.edu.iq

Direct nucleophilic attack on the carbon atoms of the imidazole ring is generally difficult and requires significant activation of the ring. thieme-connect.de The electron-rich nature of the heterocycle makes it resistant to attack by nucleophiles. However, substitution can be achieved under specific circumstances. For instance, in 2-halobenzimidazoles where the N-1 position is protected (e.g., 2-chloro-1-methylbenzimidazole), nucleophilic substitution by alkoxides can occur. ajrconline.org In contrast, if the N-1 proton is present, its abstraction by the nucleophile can compete with and hinder the desired substitution at the C-2 position. ajrconline.org

The presence of a substituent on the imidazole ring, such as the ethoxymethyl group at a nitrogen atom, significantly influences the regioselectivity of subsequent reactions. The ethoxymethyl group, and the structurally similar and widely studied 2-(trimethylsilyl)ethoxymethyl (SEM) group, serve as protecting groups for the imidazole nitrogen. nih.govmdpi.com This protection prevents reactions at the N-H bond and modifies the electronic properties of the ring.

The ethoxymethyl group is generally considered electron-donating, which can influence the position of electrophilic attack. For example, its presence can direct nitration to the C-4 position. In palladium-catalyzed C-H arylation reactions of N-SEM protected imidazoles, substitution is strongly directed to the C-5 position, which is more nucleophilic than the C-2 and C-4 positions. nih.gov The C-4 position, in particular, exhibits very low reactivity in such palladium-catalyzed arylations. nih.gov

The protection of one nitrogen atom also allows for regioselective reactions at the other nitrogen. For instance, N-1 protection with an SEM group enables regioselective alkylation to occur at the N-3 position. mdpi.com

Table 1: Examples of Regioselective Reactions on N-Substituted Imidazoles

| Starting Material | Reagents and Conditions | Position of Substitution | Product | Finding | Reference |

|---|---|---|---|---|---|

| 1-(Ethoxymethyl)imidazole | HNO₃/H₂SO₄ | C-4 | 1-(Ethoxymethyl)-4-nitro-1H-imidazole | The electron-donating ethoxymethyl group directs nitration to the C-4 position. | |

| 1-SEM-imidazole | Pd(OAc)₂, P(n-Bu)Ad₂, PhBr, K₂CO₃, DMA, 120 °C | C-5 (major), C-2,5 (minor) | 5-Phenyl-1-SEM-imidazole | Palladium-catalyzed arylation shows high selectivity for the C-5 position. | nih.gov |

| 1-SEM-imidazole | Pd(OAc)₂, SPhos, PhCl, NaOt-Bu, Dioxane, 120 °C | C-2 (major), C-2,5 (minor) | 2-Phenyl-1-SEM-imidazole | Changing the base and ligand system can shift the selectivity of arylation to the C-2 position. | nih.gov |

| Methyl 3-(1-SEM-imidazol-4-yl)propanoate | Biphenylmethyl bromide derivative, CH₂Cl₂ | N-3 | N-3 alkylated imidazolium salt | The SEM group at N-1 directs alkylation specifically to the N-3 position. | mdpi.com |

Transformations Involving the Ethoxymethyl Group

The ethoxymethyl group itself is a key functional moiety that can undergo specific chemical transformations, primarily related to its role as a protecting group.

The ethoxymethyl group is classified as an N-protecting group, valued for its ability to enhance the solubility of the imidazole derivative in organic solvents and for its predictable stability and cleavage conditions. ontosight.ai It is known to be an acid-labile protecting group. uga.edu This lability under acidic conditions is a crucial feature, allowing for its removal once its protective function is no longer needed. The related SEM group, for example, can be deprotected under mild acidic conditions or by using fluoride-ion sources. This controlled lability is essential for multi-step synthetic sequences where the imidazole nitrogen needs to be revealed for subsequent reactions.

Functionalization involving the ethoxymethyl group is primarily centered on its introduction and removal. The group is typically introduced onto the imidazole ring via nucleophilic substitution. This involves deprotonating the imidazole nitrogen with a base to form a nucleophilic anion, which then attacks an ethoxymethyl halide, such as ethoxymethyl chloride.

Selective functionalization, therefore, is often a multi-step process where the ethoxymethyl group is used to temporarily block a reactive site. For instance, by protecting the N-1 position, other positions on the imidazole ring can be selectively functionalized. mdpi.com Subsequently, the ethoxymethyl group can be selectively cleaved under acidic conditions to yield the free N-H imidazole, which can then participate in further reactions. uga.edu This strategy of introduction, reaction at another site, and subsequent removal represents the primary method of "functionalization" related to this specific group.

Derivatization at Other Imidazole Positions (C-2, C-4)

Functionalization of the C-2 and C-4 positions of the imidazole ring in derivatives of 5-(ethoxymethyl)-1H-imidazole is crucial for creating complex, multi-substituted imidazole compounds. Various synthetic methodologies have been developed to achieve regioselective substitution at these sites.

Direct C-H bond functionalization has emerged as a powerful and atom-economical strategy for modifying the imidazole core, avoiding the need for pre-functionalized starting materials. unipi.it

Palladium-Catalyzed C-H Arylation:

Palladium-catalyzed direct arylation is a prominent method for forming carbon-carbon bonds at the C-2 and C-5 positions of the imidazole ring. unipi.it The regioselectivity of the arylation is often influenced by the choice of N-protecting group, ligands, and reaction conditions. nih.gov For N-substituted imidazoles, the C-5 position is generally more reactive towards palladium-catalyzed arylation than the C-2 position. nih.govunipi.it However, the use of specific ligands or additives, such as copper(I) salts, can shift the selectivity towards the C-2 position. nih.gov The 2-(trimethylsilyl)ethoxymethyl (SEM) group is a particularly useful N-protecting group in this context, as it allows for the development of complementary protocols for both C-2 and C-5 arylation using aryl bromides and chlorides. nih.gov

The low reactivity of the C-4 position in N-substituted imidazoles towards direct palladium-catalyzed C-H arylation presents a challenge. nih.gov To overcome this, a "SEM-switch" strategy has been developed. This involves the transfer of the SEM group from the N-1 to the N-3 nitrogen, which activates the C-4 position for subsequent arylation. nih.gov This strategy enables the synthesis of 4-arylimidazoles and facilitates sequential C4-C5 diarylation. nih.gov

Rhodium-Catalyzed C-H Activation:

Rhodium catalysts have also been effectively employed for the C-H functionalization of imidazoles. acs.orgbohrium.com Rh(III)-catalyzed reactions can facilitate the direct C-5 arylation and annulation of imidazoles with alkynes, leading to the formation of fused heterocyclic systems. acs.org These reactions often proceed through a double C-H activation mechanism. acs.org Furthermore, rhodium-catalyzed intramolecular alkylation of substituted imidazoles has been achieved with high enantioselectivity, demonstrating the utility of this method in asymmetric synthesis. nih.gov

Table 1: Methodologies for C-H Functionalization of Imidazoles

| Catalyst System | Position(s) Functionalized | Key Features |

|---|---|---|

| Palladium/Phosphine Ligands | C-5 | High regioselectivity for C-5 arylation. unipi.it |

| Palladium/NHC Ligands | C-5 | Effective for arylation with aryl chlorides. acs.org |

| Palladium/Copper(I) | C-2 | Shifts selectivity towards C-2 arylation. nih.gov |

| SEM-Protected Imidazoles | C-2, C-5, C-4 (via "SEM-switch") | Allows for sequential and regioselective arylation of all three C-H bonds. nih.gov |

| Rhodium(III) | C-5 | Catalyzes oxidative annulations with alkynes. acs.org |

| Rhodium/Chiral Ligands | Intramolecular | Enables enantioselective cyclization reactions. nih.gov |

Halogen-metal exchange is a classic and reliable method for introducing substituents at specific positions of the imidazole ring. This two-step process involves the initial formation of a metallated imidazole intermediate, which is then quenched with an electrophile.

This methodology is particularly useful for functionalizing positions that are not readily accessible through direct C-H activation. The process typically involves the reaction of a bromo- or iodo-substituted imidazole with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures to generate a lithiated imidazole species. psu.edursc.org This highly reactive intermediate can then react with a variety of electrophiles to introduce a wide range of functional groups.

For instance, 1-protected 4-bromoimidazoles can be lithiated at the 5-position, and subsequent quenching with electrophiles like dimethylformamide (DMF) or carbon dioxide allows for the introduction of formyl or carboxyl groups, respectively. rsc.org It is important to note that in some cases, equilibration between different lithiated isomers can occur, potentially leading to a mixture of products. For example, imidazol-5-yllithium compounds can equilibrate with the more stable imidazol-2-yllithium derivatives when the C-2 position is unsubstituted. psu.edu

The choice of protecting group on the imidazole nitrogen can influence the regioselectivity and success of the halogen-metal exchange reaction. rsc.org The trityl group is a commonly used protecting group in this context. rsc.org

The functional groups introduced onto the this compound scaffold through the aforementioned derivatization methods can undergo further chemical transformations, allowing for the synthesis of even more complex molecules. These reactions are critical for building the final target compounds, which often possess specific biological activities.

For example, a formyl group introduced at the C-2 or C-4 position can serve as a handle for various subsequent reactions. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or used in condensation reactions to form larger structures. Similarly, a bromo-substituent can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, to introduce aryl, vinyl, or other carbon-based substituents.

In the synthesis of complex natural product analogues or pharmaceutically active compounds, a sequence of these reactions is often employed. For instance, the synthesis of certain bioactive purine (B94841) analogues involves multi-step sequences that include halogenation and subsequent coupling reactions. tubitak.gov.trmdpi.com

N-Alkylation Reactivity beyond the Ethoxymethyl Group

While the ethoxymethyl group is present at the N-1 position of the parent compound, further N-alkylation at the N-3 position of the imidazole ring can be a key step in the synthesis of certain derivatives. nih.gov This is particularly relevant after a "SEM-switch" has been performed to functionalize the C-4 position, as the N-3 position becomes available for alkylation. nih.gov

Selective N-alkylation allows for the introduction of a second, different alkyl group onto the imidazole ring, leading to the formation of 1,3-disubstituted imidazolium salts or other N-functionalized imidazoles. The choice of alkylating agent and reaction conditions determines the nature of the substituent introduced. This strategy of "trans-N-alkylation" (alkylation at N-3 followed by removal of the initial N-1 protecting group) provides a regioselective route to N-alkylated complex imidazoles. nih.gov

The N-alkylation of imidazoles is a common strategy in the synthesis of ionic liquids and various biologically active compounds. researchgate.netthalesnano.com The reaction is typically carried out using an alkyl halide in the presence of a base. researchgate.netnih.gov

Application of 5 Ethoxymethyl 1h Imidazole and Its Derivatives in Chemical Synthesis

A Versatile Intermediate and Building Block

The strategic placement of the ethoxymethyl group at the 5-position of the imidazole (B134444) ring imparts specific reactivity and functionality to the molecule, rendering it a highly useful intermediate in the synthesis of more complex structures.

A Precursor for Diverse Heterocyclic Architectures

While direct examples of 5-(ethoxymethyl)-1H-imidazole being used as a precursor for a wide range of diverse heterocyclic structures are not extensively detailed in the currently available literature, the general reactivity of the imidazole ring suggests its potential in such transformations. The nitrogen atoms of the imidazole ring can participate in various cyclization reactions, serving as nucleophilic centers. For instance, functionalized imidazoles are known to be key intermediates in the synthesis of fused heterocyclic systems, such as purines and other bicyclic structures of medicinal importance. The ethoxymethyl group can be envisioned to influence the regioselectivity of these reactions and can be further modified in subsequent synthetic steps.

General synthetic strategies for functionalized 1H-imidazoles often involve multicomponent reactions or the transformation of other heterocyclic systems. mdpi.comresearchgate.netrsc.orgresearchgate.net For example, an efficient method for accessing novel 2-substituted 1H-imidazole derivatives has been developed through the acid-mediated denitrogenative transformation of 5-amino-1,2,3-triazole derivatives. mdpi.com This highlights the broader strategies within which this compound or its precursors could potentially be employed to generate a variety of heterocyclic compounds.

A Scaffold for the Introduction of Diverse Functionalities

The imidazole ring of this compound is amenable to a variety of functionalization reactions, allowing for the introduction of diverse chemical moieties. The nitrogen atoms can be alkylated, acylated, or arylated to introduce new substituents. Furthermore, the carbon atoms of the imidazole ring, particularly the C2 and C4 positions, can undergo electrophilic substitution reactions, although the ethoxymethyl group might influence the regiochemical outcome of such transformations.

Paving the Way for Novel Imidazole-Based Compounds

The development of new imidazole-containing compounds with tailored properties is a significant area of research, driven by the diverse biological activities exhibited by this heterocyclic system.

Rational Design and Synthesis of Derivatives for Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry for the optimization of lead compounds. The synthesis of a series of derivatives with systematic structural modifications allows for the identification of key molecular features responsible for a specific biological activity. Imidazole derivatives are a common subject of SAR studies due to their prevalence in pharmacologically active compounds. mdpi.comchemijournal.comnih.govjopir.inresearchgate.net

While specific SAR studies focused exclusively on derivatives of this compound are not extensively documented, the general principles of imidazole SAR are well-understood. Modifications to the substituents on the imidazole ring can significantly impact factors such as binding affinity to biological targets, solubility, and metabolic stability. For example, a study on imidazole-coumarin conjugates highlighted how substitutions on both the imidazole and coumarin (B35378) rings influenced their anti-hepatitis C virus activity. mdpi.com The ethoxymethyl group in this compound provides a handle for further derivatization, allowing for the exploration of the chemical space around this core structure in the context of SAR studies.

Table 1: Examples of Imidazole Derivatives and their Studied Biological Activities

| Imidazole Derivative | Modification | Biological Activity Studied |

| Imidazole-Coumarin Conjugates | Various substituents on both rings | Anti-Hepatitis C Virus mdpi.com |

| 5-Nitro-1H-imidazole derivatives | Functionalization at C4 and N1 | Anti-infectious nih.gov |

| 2,4,5-Trisubstituted imidazoles | Various aryl and alkyl groups | Anticancer, Antimicrobial nih.gov |

| Benzimidazole derivatives | Substitutions on the benzene (B151609) ring | Anticancer nih.gov |

Preparation of Functionalized Imidazole Libraries

Combinatorial chemistry and high-throughput screening have revolutionized the drug discovery process by enabling the rapid synthesis and evaluation of large numbers of compounds. The preparation of functionalized imidazole libraries is a key strategy in this endeavor. researchgate.netunistra.frnih.gov These libraries, containing a diverse array of imidazole derivatives, can be screened against various biological targets to identify new hit compounds.

The synthesis of such libraries often relies on robust and versatile chemical reactions that can be performed in a parallel or automated fashion. Multicomponent reactions are particularly well-suited for this purpose as they allow for the rapid assembly of complex molecules from simple starting materials in a single step. researchgate.netnih.gov While specific examples of large-scale libraries based on a this compound scaffold are not prominent in the literature, the principles of library synthesis are readily applicable. The functional handles on the this compound core would allow for the generation of a diverse set of derivatives for inclusion in such libraries.

Utilization in Catalysis and Materials Science

The unique electronic and structural properties of the imidazole ring have led to its exploration in the fields of catalysis and materials science.

Imidazole and its derivatives can act as ligands for transition metals, forming complexes with catalytic activity. researchgate.netbohrium.com The nitrogen atoms of the imidazole ring can coordinate to a metal center, influencing its electronic properties and reactivity. While the direct application of this compound as a catalyst or ligand is not well-documented, the broader class of imidazole-containing compounds has shown promise in various catalytic transformations.

In the realm of materials science, imidazole-containing polymers have garnered significant interest. researchgate.netelsevierpure.com These polymers can exhibit a range of interesting properties, such as thermal stability, conductivity, and the ability to form complexes with metals. The imidazole moiety can be incorporated into the polymer backbone or as a pendant group. For instance, polymers derived from styrene (B11656) imidazole have been used in the development of zwitterionic hydrogels with applications in biomedicine. specificpolymers.com While specific research on materials derived from this compound is limited, the presence of the ethoxymethyl group could offer a site for polymerization or cross-linking, suggesting its potential as a monomer for the synthesis of novel functional polymers. The synthesis of complexes from an imidazole-based dicarboxylate ligand containing a hydroxymethyl group further highlights the potential for creating advanced materials with imidazole building blocks. researchgate.net

Imidazole Derivatives as Ligands in Homogeneous Catalysis (e.g., NHC ligands)

Imidazole derivatives are crucial precursors for the synthesis of N-heterocyclic carbenes (NHCs), which have become indispensable ligands in homogeneous catalysis. researchgate.netresearchgate.net NHCs are known for their strong σ-donating properties, which help to form stable bonds with transition metals, thereby enhancing the stability and activity of the resulting catalysts. tesisenred.nettdx.cat The journey of carbenes has evolved significantly, leading to the development of bottleable 1,3-imidazolium-based NHCs. researchgate.net

The synthesis of these ligands typically involves the formation of an imidazolium (B1220033) salt from a neutral imidazole derivative, which then serves as a precursor to the NHC. acs.org The properties of these carbenes can be finely tuned by modifying the steric and electronic characteristics of the substituents on the imidazole ring. researchgate.net This tunability allows for the creation of a wide array of ligands for various catalytic applications.

Metal complexes incorporating imidazole-based NHC ligands have shown remarkable efficacy in a variety of catalytic reactions. researchgate.net Palladium-NHC complexes, for instance, are highly active in cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig, as well as in the α-arylation of ketones. tesisenred.nettdx.cat Similarly, gold(I)-NHC complexes are effective pre-catalysts for activating alkynes, allenes, and alkenes in various organic transformations. tesisenred.nettdx.cat The imidazole core is also utilized in iron-NHC complexes for reactions like C-C bond formation, reduction, and oxidation. researchgate.net

| Imidazole-Based Ligand Type | Metal Center | Catalytic Application |

| N-Heterocyclic Carbene (NHC) | Palladium (Pd) | Suzuki-Miyaura, Buchwald-Hartwig, α-ketone arylation cross-coupling reactions tesisenred.nettdx.cat |

| N-Heterocyclic Carbene (NHC) | Gold (Au) | Enyne cycloisomerization, indene (B144670) cyclization, formation of conjugated enones tesisenred.nettdx.cat |

| N-Heterocyclic Carbene (NHC) | Iron (Fe) | C-C bond formation, reduction, and oxidation reactions researchgate.net |

| N-Heterocyclic Carbene (NHC) | Silver (Ag) | Anticancer agents nih.gov |

| N-Heterocyclic Carbene (NHC) | Iridium (Ir) | Anticancer applications and bioimaging nih.gov |

Role in the Development of Advanced Materials

The imidazole scaffold is a fundamental component in the design of advanced materials, particularly ionic liquids (ILs) and polymers. lifechemicals.comnih.gov Imidazolium-based ionic liquids are salts with low melting points and possess desirable properties such as high thermal stability, low volatility, and high ionic conductivity. tandfonline.comtandfonline.com These characteristics make them suitable for a wide range of applications, including as "green" solvents and electrolytes in electrochemical devices. elsevierpure.comresearchgate.net

The properties of imidazolium ILs can be tailored by carefully selecting the substituents on the imidazole ring and by exchanging the counteranion, which influences physical properties like melting point and viscosity. tandfonline.comelsevierpure.com This adaptability has led to their use in electromechanical actuators, separation science membranes, and water purification agents. researchgate.net

Furthermore, imidazole-based monomers can be polymerized to form poly(ionic liquid)s (PILs). mdpi.com These materials combine the unique properties of ionic liquids with the processability of polymers. mdpi.com PILs are being explored for applications in solid polymer electrolytes for batteries, supercapacitors, gas sensors, and antibacterial surfaces for biomedical devices. mdpi.com The incorporation of polymerizable groups, such as methacrylates, onto the imidazole structure allows for their integration into polymer networks, influencing properties like viscosity and reactivity in photopolymerization processes. tandfonline.com

| Imidazole-Based Material | Key Properties | Applications |

| Imidazolium Ionic Liquids (ILs) | High thermal stability, low volatility, high ionic conductivity tandfonline.comtandfonline.com | Green solvents, electrolytes for batteries, catalysis, water purification elsevierpure.comresearchgate.net |

| Poly(ionic liquid)s (PILs) | Solid polymer electrolytes, high ion conductivity mdpi.com | Batteries, supercapacitors, gas sensors, antibacterial surfaces mdpi.com |

| Imidazole-based Polymers | Tunable physical and chemical properties | Membranes for separation, electromechanical actuators tandfonline.comelsevierpure.com |

Corrosion Inhibition Studies with Imidazole Scaffolds

Imidazole and its derivatives are extensively studied and utilized as effective corrosion inhibitors for various metals and alloys, including iron, carbon steel, and mild steel, particularly in acidic environments. researchgate.netbohrium.comnih.gov The inhibitory action of these compounds stems from their ability to adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. scirp.org

The adsorption process can occur through two main mechanisms: physisorption, which involves electrostatic interactions between the inhibitor and the metal, and chemisorption, which involves the formation of coordinate covalent bonds. nih.gov The imidazole ring facilitates this process due to the presence of nitrogen atoms with lone pairs of electrons and the π-electron system of the aromatic ring. researchgate.netbohrium.com These electron-rich centers can interact with the vacant d-orbitals of the metal atoms. scirp.org

| Imidazole Derivative | Metal | Corrosive Medium | Maximum Inhibition Efficiency (%) |

| Imidazole | Carbon Steel Weldment | Alkaline District Heating Water | 91.7% at 500 ppm nih.gov |

| 2-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (B47542) (P1) | Mild Steel | 1.0 M HCl | 94.4% at 10⁻³ M researchgate.net |

| 3-methoxy-4-(1,4,5-triphenyl-1H-imidazol-2-yl) phenol (P2) | Mild Steel | 1.0 M HCl | 96.2% at 10⁻³ M researchgate.net |

| 2-(4-chlorophenyl)-1,4,5-triphenyl-1H-imidazole (IM-Cl) | Mild Steel | 0.5 M H₂SO₄ | 96.7% at 10⁻³ M nih.gov |

| 1,4,5-triphenyl-2-(p-tolyl)-1H-imidazole (IM-CH₃) | Mild Steel | 0.5 M H₂SO₄ | 91.9% at 10⁻³ M nih.gov |

| Imidazole-Based Ionic Liquid (IL1) | Carbon Steel | Brackish Water | >80% at 80 ppm mdpi.com |

| Imidazole-Based Ionic Liquid (IL2) | Carbon Steel | Brackish Water | >80% at 100 ppm mdpi.com |

Q & A

Q. What are the key synthetic methodologies for preparing 5-(ethoxymethyl)-1H-imidazole derivatives?

- Methodological Answer : The synthesis typically involves multi-component reactions or functionalization of pre-existing imidazole scaffolds. For example, nucleophilic substitution reactions can introduce the ethoxymethyl group at the 5-position of the imidazole ring. A common approach is reacting 1H-imidazole precursors with ethylating agents (e.g., ethyl halides) under basic conditions. Evidence from analogous compounds (e.g., 2-methyl-5-nitro-1H-imidazole derivatives) shows that alkylation reactions in polar aprotic solvents (e.g., DMF) with K₂CO₃ as a base yield substituted imidazoles .

- Example Protocol :

- React 1H-imidazole with chloromethyl ethyl ether in DMF at 80°C for 12 hours.

- Purify via column chromatography (hexane:ethyl acetate, 70:30) .

Q. How can researchers characterize the purity and structure of this compound derivatives?

- Methodological Answer :

- Chromatography : Use TLC with hexane:ethyl acetate (70:30) to monitor reaction progress (Rf ~0.6) .

- Spectroscopy : Confirm structure via ¹H/¹³C NMR (e.g., ethoxymethyl protons appear as a triplet at δ 3.5–3.7 ppm) and IR (C-O-C stretch at ~1100 cm⁻¹) .

- Mass Spectrometry : HRMS or ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ for C₆H₁₀N₂O) .

Q. What safety protocols are recommended for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory. Avoid skin contact due to potential irritancy .

- Storage : Keep in a cool, dry place away from oxidizing agents. Store under nitrogen for moisture-sensitive derivatives .

- Waste Disposal : Neutralize acidic/basic byproducts before disposal. Use certified waste management services .

Advanced Research Questions

Q. How can computational tools predict the biological activity of this compound derivatives?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding to targets (e.g., EGFR kinase in ). Compare docking scores (e.g., binding energy ≤−7.5 kcal/mol suggests strong affinity) .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≤3 for optimal bioavailability) .

- Validation : Cross-check computational results with in vitro assays (e.g., IC₅₀ values from cytotoxicity studies) .

Q. What strategies resolve contradictions in biological activity data for structurally similar imidazole derivatives?

- Methodological Answer :

- SAR Analysis : Systematically vary substituents (e.g., replace ethoxymethyl with methoxymethyl) and compare bioactivity. For example, 5-(difluoromethoxy) analogs in showed altered metabolic stability versus ethoxymethyl derivatives.

- Experimental Controls : Use reference compounds (e.g., 2-phenyl-1H-benzo[d]imidazole in ) to benchmark activity .

- Statistical Validation : Apply ANOVA to assess significance of activity differences across replicates .

Q. How can researchers optimize synthetic yields for complex this compound analogs?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) to maximize yield. achieved 90% yield using DMF .

- Catalyst Optimization : Use CuI or Pd catalysts for coupling reactions (e.g., Suzuki-Miyaura for aryl-substituted derivatives) .

- Reaction Monitoring : Employ in-situ FTIR or LC-MS to identify intermediates and adjust reaction time/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.